1,8-Dibromonaphthalene-2,7-diol

Descripción general

Descripción

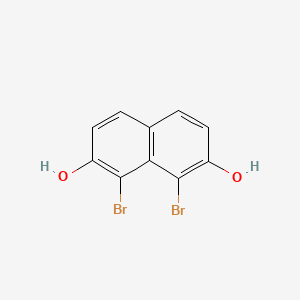

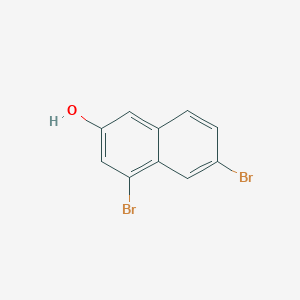

1,8-Dibromonaphthalene-2,7-diol is an organic compound with the molecular formula C10H6Br2O2 and a molecular weight of 317.96 . It is available from suppliers for scientific research needs .

Synthesis Analysis

The compound can be synthesized through a Sonogashira coupling reaction between 2,6-dibromonaphthalene and ethynylbenzene . The purification is carried out by column chromatography, followed by recrystallization .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringOc1ccc2ccc(O)c(Br)c2c1Br . This indicates that the molecule consists of a naphthalene core with bromine atoms at the 1 and 8 positions and hydroxyl groups at the 2 and 7 positions . Physical And Chemical Properties Analysis

This compound is a solid compound, typically in the form of powder or crystals . Its melting point ranges from 105 to 110 °C . The solubility of the compound in DMSO is unknown .Aplicaciones Científicas De Investigación

Synthesis and Molecular Dynamics

1,8-Dibromonaphthalene-2,7-diol is utilized in the synthesis of various organic compounds. A study by Thirsk et al. (2002) reported the preparation of 2,7-Diisopropoxy-1,8-dibromonaphthalene and its subsequent use in Suzuki cross-coupling reactions. The crystal structures of the compounds derived exhibited high internal steric repulsions and slow rotation of phenyl-naphthalene bonds, indicating potential for further exploration in molecular dynamics and structural analysis (Thirsk et al., 2002).

Crystallography and Material Properties

The crystal structure of 1,8-Dibromonaphthalene, closely related to this compound, has been studied for its implications in material science. Haltiwanger et al. (1984) determined the crystal structure of 1,5-Dibromonaphthalene and provided insights into the molecular arrangement and lattice stability (Haltiwanger et al., 1984).

Organic Chemistry and Reaction Dynamics

In organic chemistry, this compound serves as a precursor for various reactions. For instance, Saitoh et al. (2004) utilized it in the synthesis of benzidines via oxidative coupling, demonstrating its role in facilitating complex organic reactions (Saitoh et al., 2004).

Enantioselective Recognition and Chirality

The compound has also been instrumental in studies related to chiral recognition. Ghosn and Wolf (2011) prepared a chiral derivative from 1,8-Dibromonaphthalene and utilized it as a sensor for detecting a range of chiral amines, highlighting its utility in stereoselective synthesis and molecular recognition (Ghosn & Wolf, 2011).

Spectrofluorimetric Applications

In analytical chemistry, derivatives of this compound have been explored for their utility in spectrofluorimetric analysis. Johansson et al. (1995) investigated 2,3-diamino-1,4-dibromonaphthalene, a derivative, as a reagent for selenium determination in biological materials, indicating its potential in sensitive analytical methods (Johansson et al., 1995).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 2, indicating that it is harmful if swallowed and may cause long-lasting harmful effects to aquatic life . It is recommended to avoid release to the environment and to wear protective gloves, eye protection, and face protection when handling the compound .

Propiedades

IUPAC Name |

1,8-dibromonaphthalene-2,7-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2O2/c11-9-6(13)3-1-5-2-4-7(14)10(12)8(5)9/h1-4,13-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBCXYVRBUFFBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CC(=C2Br)O)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074643.png)

![2-Ethoxy-6-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B3074647.png)

![2-Thiophenecarboxylic acid, 3-[[(2-ethoxy-2-oxoethyl)amino]sulfonyl]-4-phenyl-, methyl ester](/img/structure/B3074658.png)

![Methyl 4-(4-chlorophenyl)-3-({[4-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B3074663.png)

![Methyl 3-[(2-methoxy-2-oxoethyl)(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B3074666.png)

![6-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3074683.png)

![[2-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B3074716.png)

![3h-Imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B3074730.png)